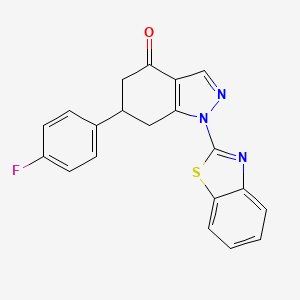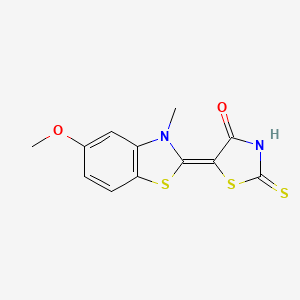![molecular formula C23H19N3O2S B11462052 2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B11462052.png)
2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]-3-(4-METHOXYPHENYL)-1,2-OXAZOLE is a complex heterocyclic compound It features multiple functional groups, including pyrrole, thieno[2,3-b]pyridine, and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]-3-(4-METHOXYPHENYL)-1,2-OXAZOLE typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the pyrrole and oxazole groups. Common reagents used in these reactions include bromine, sodium hydride, and various catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-[4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]-3-(4-METHOXYPHENYL)-1,2-OXAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
5-[4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]-3-(4-METHOXYPHENYL)-1,2-OXAZOLE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-cancer, anti-inflammatory, or antimicrobial agent, depending on its biological activity.
Industry: It can be utilized in the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 5-[4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]-3-(4-METHOXYPHENYL)-1,2-OXAZOLE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or inducing conformational changes in target proteins.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Pyrrole Derivatives: Compounds containing the pyrrole ring are also biologically active and used in various therapeutic applications.
Thieno[2,3-b]pyridine Derivatives: These compounds are structurally related and have been studied for their potential in drug development.
Uniqueness
What sets 5-[4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]-3-(4-METHOXYPHENYL)-1,2-OXAZOLE apart is its combination of multiple heterocyclic rings, which may confer unique chemical and biological properties. This structural complexity can lead to novel interactions with biological targets and potentially new therapeutic applications.
Properties
Molecular Formula |
C23H19N3O2S |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
5-(4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)-3-(4-methoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C23H19N3O2S/c1-14-12-15(2)24-23-20(14)21(26-10-4-5-11-26)22(29-23)19-13-18(25-28-19)16-6-8-17(27-3)9-7-16/h4-13H,1-3H3 |
InChI Key |
KSFTWNDREBMVFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C3=CC(=NO3)C4=CC=C(C=C4)OC)N5C=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-7-fluoropyrimido[5,4-c]quinolin-4(1H)-one](/img/structure/B11461981.png)
![3-(chloromethyl)-N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B11461987.png)
![N-(2-ethyl-6-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)phenoxy]acetamide](/img/structure/B11461992.png)
![3,4,5-Triethoxy-N-{[4-(3-methylphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11461997.png)
![1,2-Dicyano-3-[(2,3-dimethoxyphenyl)carbonyl]cyclopropanecarboxamide](/img/structure/B11462002.png)
![2-Fluoro-N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11462009.png)
![4-fluoro-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B11462012.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-[5-(4-fluorophenyl)furan-2-yl]propanamide](/img/structure/B11462018.png)
![Methyl 4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11462025.png)

![5-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11462040.png)
![2-Amino-7-(4-hydroxy-3-methoxyphenyl)-4H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one](/img/structure/B11462044.png)
![7-(4-ethoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11462046.png)

